1-(Pyridin-4-yl)pentane-1,4-dione
Description
1-(Pyridin-4-yl)pentane-1,4-dione is a diketone derivative featuring a pyridine ring substituted at the 1-position of a pentane-1,4-dione backbone. The pyridine moiety introduces nitrogen-based aromaticity, which distinguishes it from phenyl-substituted analogs.
Properties
IUPAC Name |
1-pyridin-4-ylpentane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)2-3-10(13)9-4-6-11-7-5-9/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJXNAOWGPSAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302797 | |
| Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53842-13-0 | |
| Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53842-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pentane-1,4-dione can be synthesized through the reaction of pyridin-4-carbaldehyde with methyl ketones in the presence of sodium hydride. This reaction typically involves a tandem process where the initial formation of an intermediate is followed by further transformations to yield the desired diketone . Another method involves the use of acetophenone and pyridine-4-carbaldehyde in the presence of bases such as barium isopropoxide or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the diketone.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Pyridin-4-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pentane-1,4-dione involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, influencing reaction pathways and enhancing reaction rates . The molecular targets include metal ions and enzymes, with pathways involving coordination-driven processes .
Comparison with Similar Compounds
Structural Analogs
The following compounds share the pentane-1,4-dione core but differ in substituents:
| Compound Name | Substituent | Key Structural Feature |
|---|---|---|
| 1-(Pyridin-4-yl)pentane-1,4-dione | Pyridin-4-yl | Nitrogen-containing aromatic ring |
| 1-(4-Isopropylphenyl)pentane-1,4-dione | 4-Isopropylphenyl | Bulky alkyl-substituted phenyl |
| 1-(4-Chlorophenyl)pentane-1,4-dione | 4-Chlorophenyl | Electron-withdrawing halogen |
| 1-(3-Chlorophenyl)pentane-1,4-dione | 3-Chlorophenyl | Meta-substituted halogen |
| 1-(4-Methoxyphenyl)pentane-1,4-dione | 4-Methoxyphenyl | Electron-donating methoxy group |
| 1-m-Tolyl-pentane-1,4-dione | 3-Methylphenyl | Steric hindrance from methyl group |
Key Observations :
- Conversely, electron-donating groups (e.g., methoxy) enhance reactivity .
- Steric Effects : Bulky substituents like 4-isopropylphenyl or 3-methylphenyl may hinder reactions at the diketone, as seen in lower yields (50–67% for 1-m-Tolyl-pentane-1,4-dione ).
- Pyridine vs. Phenyl : The pyridine ring in this compound introduces Lewis basicity, enabling coordination with metal ions, a property absent in phenyl-substituted analogs .
Physical and Chemical Properties
- 1-(4-Methoxyphenyl)pentane-1,4-dione :
- 1-(3-Chlorophenyl)pentane-1,4-dione : Isolated as a yellow oil (58% yield) .
The pyridine substituent likely increases polarity compared to phenyl analogs, improving solubility in polar solvents. However, direct data for this compound are unavailable.
Biological Activity
1-(Pyridin-4-yl)pentane-1,4-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 4-position with a pentane-1,4-dione moiety. This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Antimicrobial and Antiviral Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth and viral replication through various mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis .
Enzyme Inhibition
The compound has been characterized as an inhibitor of specific enzymes critical for cellular metabolism. It interacts with dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis. Inhibition of DHFR leads to impaired cell proliferation and increased apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Binding : The compound binds to the active sites of target enzymes such as DHFR and enoyl ACP reductase, disrupting their normal function.
- Cellular Metabolism : By inhibiting these enzymes, the compound affects metabolic pathways related to nucleic acid synthesis and fatty acid metabolism. This can result in reduced ATP levels and altered glucose uptake in cells.
Study 1: Antimicrobial Activity
In a study evaluating various pyridine derivatives, this compound was found to exhibit significant antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Study 2: Cancer Cell Line Testing
A study assessed the cytotoxic effects of this compound on several cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
